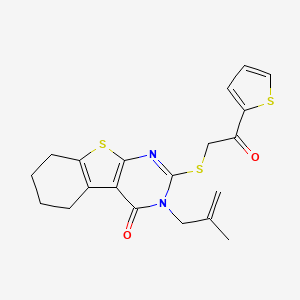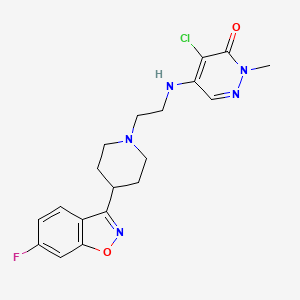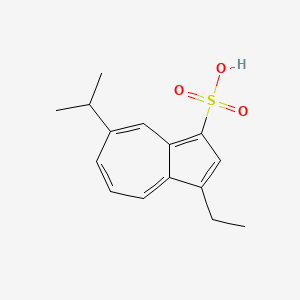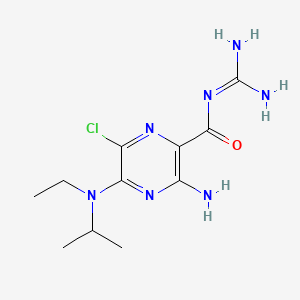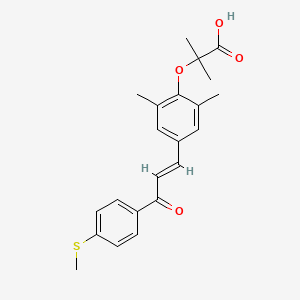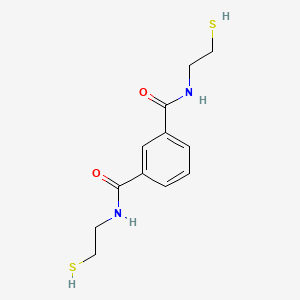
Emeramide
Descripción general
Descripción
Emeramida, también conocida como N,N’-bis(2-mercaptoethyl)isoftalamida, es un compuesto lipofílico que puede cruzar la barrera hematoencefálica. Se reconoce principalmente por su función como quelante de metales y antioxidante. Emeramida está siendo desarrollada por EmeraMed Limited por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la toxicidad por metales pesados, como el envenenamiento por mercurio .
Aplicaciones Científicas De Investigación
Emeramida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como agente quelante para estudiar las interacciones de iones metálicos y desarrollar nuevos quelantes metálicos.
Biología: Se investiga su papel en la protección de las células contra el estrés oxidativo y la toxicidad inducida por metales.
Medicina: Se explora como un posible tratamiento para la intoxicación por metales pesados, particularmente la toxicidad por mercurio. También se está estudiando por sus efectos neuroprotectores en enfermedades neurodegenerativas.
Industria: Se utiliza en el desarrollo de formulaciones antioxidantes y terapias de quelación de metales
Mecanismo De Acción
Emeramida ejerce sus efectos principalmente a través de su capacidad para quelar metales pesados. Forma complejos estables con metales como el mercurio, volviéndolos inertes y facilitando su excreción del cuerpo. Este proceso de quelación reduce el estrés oxidativo y el daño celular causado por los iones metálicos libres. La lipofilia de Emeramida le permite cruzar las membranas celulares y la barrera hematoencefálica, lo que la hace efectiva para atacar la toxicidad por metales dentro del sistema nervioso central .
Análisis Bioquímico
Biochemical Properties
Emeramide operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage . This is pivotal since oxidative stress can lead to chronic inflammation, cellular damage, and an array of health complications .
Cellular Effects
This compound has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . It has the ability to penetrate cell membranes and cross the blood-brain barrier and chelate Hg2+ in a complex that eliminates the availability of Hg2+ and essentially eliminates toxic effects .
Molecular Mechanism
It is known that this compound operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage .
Temporal Effects in Laboratory Settings
This compound has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . The available long-term safety data is limited .
Dosage Effects in Animal Models
This compound has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . Previous in vivo test on rats also indicated its low toxicity .
Transport and Distribution
This compound is a lipophilic compound, which allows it to cross the blood-brain barrier .
Subcellular Localization
Due to its lipophilic nature, it is expected to be able to penetrate cell membranes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Emeramida implica la reacción de cloruro de isoftalilo con 2-mercaptoetilamina. La reacción típicamente ocurre en un solvente orgánico como diclorometano, bajo una atmósfera inerte para evitar la oxidación de los grupos tiol. La reacción se lleva a cabo a bajas temperaturas para controlar la reactividad de los intermediarios y garantizar un alto rendimiento y pureza del producto final .
Métodos de producción industrial
La producción industrial de Emeramida sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra un control estricto de las condiciones de reacción, incluyendo temperatura, presión y pureza del solvente, para asegurar una calidad y rendimiento consistentes. El producto final se somete a procesos de purificación rigurosos, como recristalización y cromatografía, para cumplir con los estándares de grado farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones
Emeramida experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Los grupos tiol en Emeramida se pueden oxidar para formar disulfuros.
Reducción: Los enlaces disulfuro formados se pueden reducir de nuevo a grupos tiol utilizando agentes reductores como el ditiotreitol.
Sustitución: Los grupos amida en Emeramida pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o el oxígeno atmosférico pueden oxidar los grupos tiol.
Reducción: El ditiotreitol u otros agentes reductores que contienen tiol se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con los grupos amida en condiciones básicas.
Principales productos formados
Oxidación: Formación de disulfuros.
Reducción: Regeneración de grupos tiol.
Sustitución: Formación de amidas o ésteres sustituidos.
Comparación Con Compuestos Similares
Emeramida se compara a menudo con otros quelantes de metales como el dimercaptopropanosulfonato (DMPS) y el ácido dimercaptosuccínico (DMSA). Mientras que el DMPS y el DMSA son hidrofílicos y actúan principalmente en el torrente sanguíneo y los espacios extracelulares, la lipofilia de Emeramida le permite penetrar las membranas celulares y atacar los depósitos de metales intracelulares. Esta propiedad única hace que Emeramida sea particularmente efectiva en el tratamiento de la toxicidad por metales dentro del cerebro .
Compuestos similares
- Dimercaptopropanosulfonato (DMPS)
- Ácido dimercaptosuccínico (DMSA)
- Deferiprona
- Deferoxamina
La capacidad de Emeramida para neutralizar los metales pesados y reducir el estrés oxidativo la diferencia de estos quelantes tradicionales, ofreciendo una opción de tratamiento potencialmente más segura y efectiva para la toxicidad por metales pesados.
Propiedades
IUPAC Name |
1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTBAVRYDAKVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610932 | |
| Record name | Emeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351994-94-0 | |
| Record name | N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351994-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emeramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emeramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


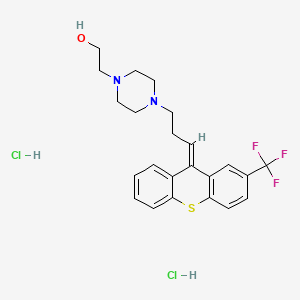
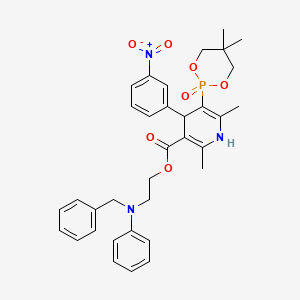

![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)

